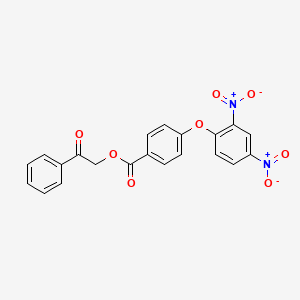![molecular formula C25H24N6O3 B15011363 2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide](/img/structure/B15011363.png)
2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 4-methylphenylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with diphenylmethyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-{(Z)-[({1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazono]methyl}-4-bromophenyl benzoate hydrochloride: Another compound with an oxadiazole ring, but with additional functional groups that confer different reactivity and uses.
Uniqueness
The uniqueness of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H24N6O3 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxy-N-benzhydrylacetamide |
InChI |
InChI=1S/C25H24N6O3/c1-17-12-14-20(15-13-17)27-25(23-24(26)30-34-29-23)31-33-16-21(32)28-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H2,26,30)(H,27,31)(H,28,32) |
Clave InChI |
UWCSXLHJYDVQBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)

![2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B15011334.png)
![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)

![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15011369.png)

![5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011380.png)
